1,3-Dideazaadenosine

Description

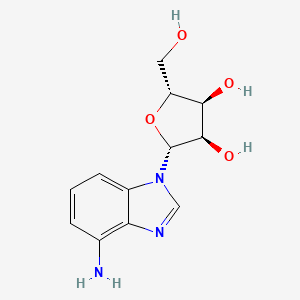

Structure

2D Structure

3D Structure

Properties

CAS No. |

20649-47-2 |

|---|---|

Molecular Formula |

C12H15N3O4 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H15N3O4/c13-6-2-1-3-7-9(6)14-5-15(7)12-11(18)10(17)8(4-16)19-12/h1-3,5,8,10-12,16-18H,4,13H2/t8-,10-,11-,12-/m1/s1 |

InChI Key |

DFNBVHDKNMLJFQ-HJQYOEGKSA-N |

SMILES |

C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Isomeric SMILES |

C1=CC(=C2C(=C1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Synonyms |

1,3-dideazaadenosine |

Origin of Product |

United States |

Chemical Synthesis of 1,3 Dideazaadenosine and Its Analogues

Retrosynthetic Analysis of the 1,3-Dideazaadenosine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the glycosidic bond and the bonds forming the fused heterocyclic (imidazo[4,5-b]pyridine) system.

A primary retrosynthetic disconnection breaks the C-N glycosidic bond, separating the molecule into two key synthons: the 1,3-dideazapurine (imidazo[4,5-b]pyridine) heterocycle and a protected ribose derivative. This approach is common in nucleoside synthesis, allowing for the separate synthesis of the base and sugar moieties before their eventual coupling.

Further disconnection of the imidazo[4,5-b]pyridine core reveals simpler precursors. A logical disconnection is across the imidazole (B134444) ring, leading back to a substituted 2,3-diaminopyridine (B105623) and a one-carbon unit, often derived from formic acid or an equivalent. The 2,3-diaminopyridine itself can be retrosynthetically derived from more readily available pyridine (B92270) starting materials, such as 2-chloro-3-nitropyridine, through sequential nucleophilic substitution and reduction steps. researchgate.net

This analysis highlights two main synthetic challenges: the construction of the imidazo[4,5-b]pyridine ring system and the stereocontrolled formation of the β-glycosidic bond.

Early Synthetic Methodologies for this compound Nucleosides

Initial synthetic routes focused on established methods for heterocyclic and nucleoside chemistry, often involving the condensation of a pre-formed heterocyclic base with an activated sugar derivative.

One common early approach involves the reaction of a silylated 4-aminoimidazo[4,5-b]pyridine derivative with a protected ribofuranosyl halide or acetate. This reaction, typically promoted by a Lewis acid, forms the crucial glycosidic bond. Subsequent deprotection steps then yield the final this compound. However, these methods often face challenges with regioselectivity, yielding mixtures of N-glycosylated isomers.

Carbocyclic analogues of this compound replace the ribose sugar's furanose oxygen with a methylene (B1212753) group, forming a cyclopentane (B165970) ring. This modification prevents enzymatic cleavage of the glycosidic bond, enhancing metabolic stability. The synthesis of these analogues presents unique challenges, primarily in constructing the carbocyclic core with the correct stereochemistry.

A general strategy involves the synthesis of a suitably functionalized cyclopentylamine (B150401), which serves as the carbocyclic sugar mimic. This can be achieved from precursors like norbornadiene, which allows for the stereocontrolled introduction of functional groups. researchgate.net The prepared cyclopentylamine is then coupled with a pre-formed 4-chloroimidazo[4,5-b]pyridine. The final step is typically an amination reaction to install the C4-amino group, completing the synthesis of the carbocyclic analogue. nih.govnih.gov The synthesis of l-like 3-deazaneplanocin (B1662806) analogues has been accomplished from (-)-cyclopentenone as a common intermediate. nih.gov

Acyclic nucleoside analogues lack the cyclic sugar moiety, replacing it with an open-chain structure. This modification can offer a different spectrum of biological activity. The synthesis of acyclic this compound analogues involves coupling the 1,3-dideazapurine base with a functionalized acyclic side chain. researchgate.net

For example, an acyclic side chain precursor, such as a derivative of 2-(phosphonomethoxy)ethanol (PME) or (S)-3-hydroxy-2-(phosphonomethoxy)propyl (HPMP), can be prepared separately. nih.gov The heterocyclic base, 4-chloroimidazo[4,5-b]pyridine, is then alkylated with this side chain, followed by amination to introduce the C4-amino group, yielding the target acyclic nucleoside phosphonate (B1237965) analogue. mdpi.org

Optimized and Advanced Synthetic Pathways for this compound Derivatives

More recent synthetic strategies focus on improving efficiency, yield, and stereocontrol. These methods often employ modern catalytic systems and more sophisticated strategies for controlling regioselectivity during glycosylation.

A significant challenge in the synthesis of this compound is controlling the site of glycosylation on the imidazo[4,5-b]pyridine ring, which has multiple potential nitrogen nucleophiles. The desired product is typically the N-3 isomer (corresponding to the N-9 position in adenosine), but N-1 glycosylation can also occur.

Advanced strategies to control regioselectivity include:

Directed Ortho Metalation: This technique can be used to functionalize the heterocycle specifically, allowing for the introduction of the sugar moiety at the desired position.

Enzymatic Transglycosylation: Using enzymes like nucleoside phosphorylases can provide high regio- and stereoselectivity, offering a greener alternative to traditional chemical methods.

Catalyst Control: The choice of Lewis acid and solvent system can significantly influence the ratio of N-3 to N-1 glycosylation products. chemrxiv.org Studies on tin- and boron-mediated glycosylation have shown promise in directing the reaction to a specific hydroxyl group on unprotected carbohydrates. dtu.dk

Achieving the correct β-anomeric stereochemistry at the C1' position of the ribose sugar is crucial for biological activity. Stereoselective control is often dictated by the nature of the protecting group at the C2' position of the sugar moiety.

Neighboring Group Participation: Using an acyl protecting group (like benzoyl or acetyl) at the C2' position of the glycosyl donor promotes the formation of the desired β-anomer. The C2' ester participates in the reaction by forming a transient acyloxonium ion intermediate, which blocks the α-face of the ribose ring. Subsequent nucleophilic attack by the heterocyclic base can then only occur from the β-face, resulting in the β-nucleoside.

Lewis Acid Influence: The choice of Lewis acid can also influence the stereochemical outcome. Stronger Lewis acids can favor the formation of an oxocarbenium ion, which may lead to a mixture of anomers. Milder, carefully chosen conditions are often required to ensure high stereoselectivity.

Acyclic Precursors: An alternative approach involves the cyclization of acyclic precursors where the nucleobase is already attached. This strategy can provide high stereocontrol by intramolecular SN2-like nucleophilic displacements, allowing access to specific stereochemical arrangements. mcgill.ca

Chemical Modifications for Structure-Activity Relationship Studies

To investigate how different parts of the this compound molecule contribute to its biological activity, researchers systematically modify its structure. These studies, known as structure-activity relationship (SAR) studies, involve derivatization of the nucleobase and modifications of the ribose sugar.

One strategy to modify the nucleobase is the introduction of new functional groups. For instance, a 2-hydroxymethyl group has been introduced onto the 1,3-dideazaadenine scaffold to explore interactions with biological targets like aminoacyl-tRNA synthetases (aaRSs). mdpi.com In one study, researchers designed and synthesized 7-amino-5-hydroxymethyl-benzimidazole ribonucleoside analogues, which can be considered 1,3-dideazaadenine analogues with a 2-hydroxymethyl substituent. mdpi.comnih.gov The synthetic plan aimed to produce N¹-glycosylated congeners, which would mimic the natural N⁹-glycosylation of purine (B94841) nucleosides. However, the synthesis predominantly yielded N³-glycosylated derivatives, which are analogous to N⁷-glycosylated purines. mdpi.comnih.gov These "base-flipped" analogues provided valuable insights into the enzyme-inhibitor interactions. nih.gov

Isosteric replacement is a common strategy in drug design where an atom or a group of atoms is replaced by another with similar physical and electronic properties, with the goal of enhancing activity or modifying properties like bioavailability. For the 1,3-dideazaadenine (imidazo[4,5-c]pyridine) core, this could involve replacing parts of the heterocyclic ring system. For example, in the broader field of kinase inhibitors, the concept of bioisosteric replacement was used in the design of cabozantinib (B823) analogues, where a central benzene (B151609) ring was replaced by a pyridine ring. This modification led to a potent inhibitor of c-Met kinase. While specific examples of isosteric replacements on the 1,3-dideazaadenine ring itself are not prominently documented, this principle is a key tool for medicinal chemists to fine-tune the properties of nucleoside analogues.

Modifying the ribose sugar, particularly at the 1'-position, is another avenue for creating novel analogues. C-nucleosides, where the sugar is linked to the base via a C-C bond instead of a C-N bond, are particularly stable to hydrolysis. This stability makes them an ideal scaffold for introducing substituents at the 1'-position.

A series of 1'-substituted analogues of a closely related compound, 4-aza-7,9-dideazaadenosine (an imidazo[4,5-b]pyridine C-nucleoside), have been synthesized and evaluated as antiviral agents. nih.gov In these analogues, various substituents (R) were introduced at the 1'-position of the ribose moiety. The resulting compounds were tested against a panel of RNA viruses. nih.gov

The antiviral activity and associated cytotoxicity for several of these 1'-substituted C-nucleosides are summarized in the table below. Notably, the compound with a cyano (CN) group at the 1'-position (3a) displayed the broadest spectrum of activity, inhibiting Hepatitis C Virus (HCV), Yellow Fever Virus (YFV), Dengue Virus (DENV-2), Influenza A, Parainfluenza 3, and SARS-CoV. nih.gov Its potency against HCV was attributed to the inhibition of the HCV NS5B polymerase. nih.gov

| Compound | 1'-Substituent (R) | Virus | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|---|---|

| 3a | CN | HCV | 0.6 | >100 |

| 3a | CN | YFV | 1.1 | >100 |

| 3a | CN | DENV-2 | 2.1 | >100 |

| 3b | C≡CH | HCV | >100 | >100 |

| 3c | CH₃ | HCV | 100 | >100 |

| 3d | H | HCV | >100 | >100 |

Solid-Phase Synthesis of this compound Phosphoramidites into RNA Strands

The incorporation of modified nucleosides like this compound into RNA strands is crucial for studying RNA structure and function, particularly for investigating the role of specific nitrogen atoms in catalytic processes within ribozymes. nih.gov This is achieved through solid-phase synthesis using phosphoramidite (B1245037) chemistry, which requires a chemically modified and protected version of the nucleoside, known as a phosphoramidite building block. The synthesis of the this compound phosphoramidite has historically been a significant bottleneck in RNA research due to complex, multi-step, and low-yield processes. nih.govresearchgate.net

However, a more efficient, 5-step synthetic route has been developed, making this valuable research tool more accessible. nih.gov This modern approach is superior to previous methods in terms of efficacy and simplicity in a laboratory setting. nih.govnih.gov

Efficient 5-Step Synthesis of this compound Phosphoramidite

The improved synthesis begins with commercially available starting materials and hinges on a key chemical reaction. nih.gov The central step is a silyl-Hilbert–Johnson nucleosidation, which couples the modified base with the ribose sugar. nih.govresearchgate.net This reaction utilizes unprotected 4-aminoimidazo[4,5-c]pyridine (the 1,3-dideazaadenine base) and a protected ribose sugar, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. nih.gov A notable advantage of this method is that the 4-amino group of the base does not require a protecting group, simplifying the process. nih.gov

The reaction proceeds in high yields to produce the tribenzoylated this compound nucleoside. nih.gov Following this key step, a series of protection and functionalization steps are carried out to add the necessary chemical groups for solid-phase synthesis. This includes the addition of a 5'-O-dimethoxytrityl (DMTr) group for acid-labile protection, a 2'-O-triisopropylsilyl (TIPS) group to protect the 2'-hydroxyl of the ribose, and finally, the phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite moiety. nih.gov

The final phosphoramidite building block is then ready for use in automated RNA synthesizers, allowing for the precise incorporation of this compound into a specific position within an RNA oligonucleotide strand. nih.govnih.gov

The table below outlines the key stages of this efficient synthesis.

Table 1: Key Stages in the 5-Step Synthesis of this compound Phosphoramidite

| Step | Reaction Type | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Silyl-Hilbert–Johnson Nucleosidation | 4-aminoimidazo[4,5-c]pyridine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, N,O-bis(trimethylsilyl)acetamide, Trimethylsilyl trifluoromethanesulfonate | 2',3',5'-Tri-O-benzoyl-3-deazaadenosine | 63% |

| 2 | Deprotection (Debenzoylation) | Methylamine in ethanol (B145695) and water | 3-Deazaadenosine (c³A) | High |

| 3 | 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl chloride (DMTr-Cl) | 5'-O-DMTr-3-deazaadenosine | Varies |

| 4 | 2'-Hydroxyl Protection | Triisopropylsilyl chloride (TIPS-Cl) | 5'-O-DMTr-2'-O-TIPS-3-deazaadenosine | Varies |

Data compiled from Mairhofer et al., 2016. nih.gov

This optimized synthesis provides a reliable and cost-effective route to the this compound phosphoramidite, facilitating advanced research in RNA biochemistry and catalysis. nih.gov

Structure Activity Relationship Sar Investigations of 1,3 Dideazaadenosine Derivatives

Impact of Nucleobase Structure on Biological Activity

The structure of the nucleobase is a critical determinant of the biological activity of 1,3-dideazaadenosine derivatives. Alterations to the core purine-like structure, including the removal of nitrogen atoms and the addition of various substituents, have profound effects on how these compounds interact with their biological targets.

Role of N1 and N3 Nitrogen Deletions in Enzyme Recognition

The removal of nitrogen atoms at positions 1 and 3 of the purine (B94841) ring, creating this compound, significantly alters its interaction with enzymes compared to adenosine (B11128). The nitrogen at position 1 (N1) of adenosine is often not essential for binding to certain receptors, such as A1 adenosine receptors. d-nb.info In contrast, the N3 nitrogen plays a more critical role in the recognition of some enzymes. For instance, in the context of aminoacyl-tRNA synthetases (aaRSs), the N3 atom of adenine (B156593) is crucial for binding. researchgate.net The deletion of both N1 and N3 in this compound leads to a notable loss of inhibitory activity against certain enzymes, such as IleRS, when compared to their adenosine counterparts. mdpi.com This suggests that while N1 may be dispensable in some cases, the absence of N3 often disrupts key interactions necessary for potent biological activity. d-nb.infonih.gov Specifically, the removal of the basic N3 site abrogates preferential phosphodiester backbone bond cleavage in RNA. nih.gov

Influence of Exocyclic Amine Conformation and Interactions

The exocyclic amine at the C6 position of the purine-like ring is a key feature for molecular recognition. In certain "base-flipped" analogues of this compound, where the nucleobase is in an unusual orientation, the exocyclic amine can mimic the interaction of the N3 atom of natural adenosine. researchgate.netmdpi.com This mimicry, however, is not always sufficient to restore full biological activity. The conformation of this amine and its ability to form hydrogen bonds with the target enzyme are critical. For example, in studies with aminoacyl-tRNA synthetases, while the "flipped" exocyclic amine of a this compound analogue could replicate the interaction of the N3 of adenine, other important interactions were lost, leading to reduced inhibitory potency, particularly against class II aaRS enzymes. researchgate.netmdpi.com

Effects of Substituents (e.g., 2-hydroxymethyl) on Target Affinity

The introduction of substituents onto the 1,3-dideazaadenine core can modulate target affinity. For example, the addition of a 2-hydroxymethyl group to the 1,3-dideazaadenine ring was investigated to potentially improve interactions with target enzymes by occupying a small cavity near the C2-position of adenine in the enzyme's active site. researchgate.netmdpi.com However, in the case of "base-flipped" analogues, this hydroxymethyl group can lead to a loss of some of the standard interactions that the N1 and N6-amine of adenosine would typically make. researchgate.netmdpi.com This highlights a complex interplay where a substituent designed to enhance binding in one orientation may disrupt it in another.

Role of the Ribose Sugar Moiety in Molecular Interactions

The ribose sugar is not merely a scaffold but an active participant in the molecular interactions of this compound derivatives, influencing their conformation, metabolism, and target binding.

Conformational Analysis of Glycosidic Bonds and Base Orientation ("Base-Flipped" Analogues)

The glycosidic bond connects the ribose sugar to the nucleobase, and its conformation dictates the orientation of the base relative to the sugar. khanacademy.orgwikipedia.org This orientation is typically described by torsion angles, resulting in syn or anti conformations. mdpi.com In some synthesized this compound analogues, the base adopts a "flipped" orientation, resembling an N7-glycosylated purine rather than the natural N9-glycosylated structure. researchgate.netmdpi.com This altered orientation can significantly impact how the molecule fits into an enzyme's active site. For instance, in SerRS, a class II aaRS, the "base-flipped" analogue adopts a syn-conformation, whereas in class I aaRSs like LeuRS and TyrRS, it remains in the anti-conformation. mdpi.com This difference in base orientation contributes to the observed class bias in inhibitory activity. mdpi.com

Significance of Sugar Ring Modifications for Cellular Metabolism and Target Binding

Modifications to the ribose sugar ring can have a profound impact on the cellular metabolism and target binding of nucleoside analogues. nih.gov Changes to the 2' and 3'-hydroxyl groups are particularly significant. acs.org For example, the addition of a 2'-methyl group can act as a non-obligate chain terminator in viral replication by preventing the binding of incoming nucleoside triphosphates. nih.gov Similarly, modifications at the 1'-carbon of the sugar have been explored to improve the stability of the glycosidic bond and influence recognition by cellular kinases. nih.gov The phosphorylation of the 5'-hydroxyl group is also crucial for the binding of nucleoside analogues to many enzymes, as the phosphate (B84403) moiety often engages in multiple hydrogen bonds within the active site. acs.org The stability and conformation of the ribose ring itself, influenced by substituents, are critical for proper recognition and processing by cellular and viral enzymes. nih.govwikipedia.org

Relationship between 1'-Substituents and Antiviral Potency

The exploration of substituents at the 1'-position of the ribose moiety in this compound analogues has been a critical area of research for developing potent antiviral agents. Structure-activity relationship (SAR) studies have demonstrated that small modifications at this position can significantly influence both the potency and the selectivity of these compounds against viral polymerases.

A key discovery in this class of compounds was the finding that the introduction of a cyano (CN) group at the 1'-position is crucial for potent, broad-spectrum antiviral activity while mitigating the cytotoxicity associated with the parent nucleoside. The parent C-nucleoside without this modification (1'-H) was found to be highly toxic. The 1'-CN group appears to confer selectivity for viral RNA-dependent RNA polymerase (RdRp) over human polymerases. This specific substitution is a defining feature of the highly effective antiviral agent remdesivir (B604916) and its parent nucleoside, GS-441524.

Comparative studies have shown that other substitutions at the 1'-position generally lead to a reduction in antiviral efficacy. For instance, the 1'-methyl analogue was found to be less active against Ebola virus (EBOV) and also exhibited a higher degree of toxicity compared to the 1'-CN analogue. Similarly, the 1'-ethynyl analogue and its corresponding prodrug were both less active than their 1'-CN counterparts. These findings underscore the unique and vital role of the 1'-cyano group in optimizing the therapeutic profile of 4-aza-7,9-dideazaadenosine C-nucleosides. The initial discovery program that identified the 1'-CN C-nucleoside as a lead compound screened a variety of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides, which displayed a wide range of inhibitory effects against various RNA viruses, including Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV).

| Compound Analogue | 1'-Substituent | Antiviral Activity (EC50 in µM) | Cytotoxicity (CC50 in µM) | Reference |

|---|---|---|---|---|

| Parent C-Nucleoside (7) | -H | > 10 (EBOV) | < 0.01 - 0.15 | |

| 1'-Cyano Analogue (4) | -CN | 0.088 (EBOV) | > 10 | |

| 1'-Methyl Analogue (8) | -CH3 | 0.740 (EBOV) | 1.8 | |

| 1'-Ethynyl Analogue (9) | -C≡CH | 0.620 (EBOV) | > 10 |

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the binding mechanisms of this compound derivatives, particularly the prominent antiviral drug remdesivir, with its primary target, the viral RNA-dependent RNA polymerase (RdRp). These computational studies provide a detailed view of the ligand-protein interactions at the atomic level, guiding further drug design and optimization.

Simulations of remdesivir bound to the SARS-CoV-2 RdRp have revealed that the drug occupies the enzyme's catalytic active site. The catalytic site, featuring the residues Serine 759, Aspartate 760, and Aspartate 761 (the SDD motif), forms strong contacts with remdesivir. This binding mimics that of natural nucleotides, which is a key aspect of its mechanism of action. Further analysis has identified a large network of residues that interact with the drug. A ligand-based interface design study identified 56 residues from the nsp12 polymerase subunit that make contact with remdesivir.

The interactions stabilizing the drug in the binding pocket are a mix of hydrogen bonds and other non-covalent forces. Key hydrogen bonds have been observed with residues such as Asn691 and with the uracil (B121893) bases of the primer RNA template. Docking studies of designed remdesivir analogues have highlighted important interactions with a range of amino acids, including Arg553, Arg555, Cys622, and Asp623, reinforcing the understanding of the binding site's chemical environment. The binding energy for remdesivir docked into the RdRp has been calculated to be approximately -6.5 kcal/mol. These detailed interaction maps are crucial for understanding the inhibitor's potency and for designing new derivatives with improved binding affinity.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| SARS-CoV-2 RdRp | Ser759, Asp760, Asp761 | Strong contacts within the catalytic site | |

| Asn691, RNA template (U10, U20) | Hydrogen bonds | ||

| Arg553, Arg555, Cys622, Asp623 | Binding interactions with analogues | ||

| Overall Binding Site | Binding Energy: -6.5 kcal/mol; Dominated by electrostatic interactions |

Predictive Modeling of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug discovery to correlate the chemical structure of compounds with their biological activity. By calculating numerical values (descriptors) that represent the physicochemical properties and structural features of molecules, QSAR models can be developed to predict the activity of new, untested compounds. This predictive capability helps to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.

Despite the proven utility of QSAR in rational drug design, specific and comprehensive QSAR models for the this compound class of compounds are not widely available in the published scientific literature. While extensive SAR studies have been conducted, the development of robust mathematical models that quantitatively predict antiviral potency based on a wide range of structural descriptors for this specific scaffold has not been a primary focus of reported research. Future work in this area could accelerate the discovery of next-generation analogues with enhanced activity profiles.

Analysis of Pharmacophore Features

Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of molecular features required for a molecule to exert a specific biological effect. A pharmacophore model defines the key features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings, and their spatial relationships.

Pharmacophore models have been developed using remdesivir to identify other potential antiviral agents. A structure-based pharmacophore model generated from the COVID

Molecular Mechanisms and Biological Target Interactions of 1,3 Dideazaadenosine Analogues

Inhibition of Aminoacyl-tRNA Synthetases (aaRSs)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a critical role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. researchgate.netnih.gov This function makes them a viable target for the development of antimicrobial agents. mdpi.comcreative-biolabs.com Analogues of 1,3-dideazaadenosine have been designed and evaluated as inhibitors of these crucial enzymes. researchgate.netnih.gov These synthetic compounds often act as mimics of the natural aminoacyl-adenylate (aa-AMP) reaction intermediate. nih.govmdpi.com

Based on the architecture of their catalytic sites, aaRSs are categorized into two distinct classes, Class I and Class II. mdpi.comwikipedia.org While both classes catalyze the same two-step aminoacylation reaction, they are structurally unrelated. mdpi.comnih.gov

Research has identified aaRSs as a primary target for this compound analogues. researchgate.netnih.gov Specifically, studies involving 7-amino-5-hydroxymethylbenzimidazole ribonucleoside analogues, which can be considered derivatives of 1,3-dideazaadenine, have demonstrated inhibitory activity against these enzymes. researchgate.netmdpi.com

A notable characteristic of these analogues is their selective inhibition, showing a clear bias toward Class I aaRSs over Class II enzymes. researchgate.netmdpi.com For instance, aminoacyl sulfamoyl-2-hydroxymethyl-1,3-dideazaadenosine (aaSHMDDA) analogues designed to target Class I enzymes, such as Leucyl-tRNA synthetase (LeuRS) and Isoleucyl-tRNA synthetase (IleRS), exhibited potent inhibitory activities in the low-nanomolar range. mdpi.comnih.gov In contrast, the corresponding analogues targeting Class II aaRSs displayed significantly weaker inhibitory effects. researchgate.netmdpi.com This class-specific activity suggests that despite the conserved function of aaRSs, structural differences between the two classes can be exploited for selective targeting. mdpi.com

Inhibitory Activity (Kiapp) of this compound Analogues against E. coli aaRSs

Comparison of the apparent inhibition constants (Kiapp) of aminoacyl-sulfamoyl-2-hydroxymethyl-1,3-dideazaadenosine (aaS7HMDDA) analogues against their target Class I and Class II aminoacyl-tRNA synthetases (aaRSs) from E. coli. Data sourced from Zhang et al. (2020). mdpi.com

| Amino Acid Moiety | Target aaRS | aaRS Class | Kiapp (nM) |

|---|---|---|---|

| Isoleucine | IleRS | Class I | 3.3 |

| Leucine | LeuRS | Class I | 6.4 |

| Tyrosine | TyrRS | Class I | 1200 |

| Aspartic Acid | AspRS | Class II | >200,000 |

| Serine | SerRS | Class II | >200,000 |

| Threonine | ThrRS | Class II | >200,000 |

X-ray crystallography has been instrumental in revealing the molecular basis for the inhibitory activity and class selectivity of this compound analogues. researchgate.netnih.govmdpi.com Structural studies of both Class I and Class II aaRSs in complex with these inhibitors have provided detailed insights into their binding modes. mdpi.comnih.govmdpi.com

A key finding from crystallographic analysis is that certain N-glycosylated benzimidazole (B57391) derivatives, synthesized as 1,3-dideazaadenine analogues, bind to the enzyme's active site in a "base-flipped" conformation. researchgate.netmdpi.com In this orientation, the exocyclic amine of the analogue's base effectively mimics the interaction of the N3 atom of the natural purine (B94841) base, adenine (B156593). nih.govmdpi.com However, this flipped arrangement also results in the loss of some standard interactions typically made by the adenine N1 and N6 atoms, which provides a rationale for why these analogues are generally less potent than their corresponding aminoacyl-sulfamoyl adenosine (B11128) (aaSA) counterparts. researchgate.netmdpi.com

Structural analyses further explain the observed class bias. In Class II aaRSs, the base moiety of the inhibitor was found to adopt different conformations—an anti-conformation in Aspartyl-tRNA synthetase (AspRS) and a syn-conformation in Seryl-tRNA synthetase (SerRS). mdpi.com Both of these conformations disrupt or lose critical hydrogen bonds mediated by a conserved water molecule, an interaction essential for recognizing the N3 of adenine in Class II enzymes. researchgate.netmdpi.com This disruption is more significant for Class II enzymes, explaining the much weaker inhibitory activity against them. mdpi.com

The principles of molecular recognition in the adenine-binding pocket of aaRSs differ between the two classes, which underpins the selectivity of this compound analogues. mdpi.commsu.edu

In Class I aaRSs , the adenine base of the natural substrate consistently forms two main polar interactions with the protein backbone, involving the N1 and N6 atoms of adenine. mdpi.com When "base-flipped" this compound analogues bind, they lose some of these crucial interactions. mdpi.com For example, in LeuRS, while the analogue's amine group forms a hydrogen bond mimicking the adenine N3 interaction, it loses a stacking interaction and a polar contact that the natural adenine congener would make. mdpi.com

In Class II aaRSs , the adenine base engages in more extensive interactions, with the N1, N3, and N6 atoms all forming hydrogen bonds with conserved elements in the active site. mdpi.com A particularly critical interaction for substrate recognition in this class is a hydrogen bond between the N3 of adenine and a conserved water molecule. researchgate.netmdpi.com It was initially thought that the exocyclic amine of the flipped this compound analogue could mimic this water-mediated bond. mdpi.com However, structural data revealed that the adopted conformations of the analogue either fail to form this bond or create unfavorable interactions, leading to a significant loss of binding affinity and thus poor inhibition of Class II enzymes. researchgate.netmdpi.com

Modulation of Nucleotide Metabolizing Enzymes

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine to inosine. nih.govresearchgate.net While various adenosine analogues are known to interact with ADA, this compound has been identified as a poor or weak inhibitor of this enzyme. nih.govnih.govmdpi.com In contrast, other deaza-analogues, such as 1-deazaadenosine (B84304), are significantly more potent ADA inhibitors. nih.govmdpi.com The inactivity of 7-deazaadenosine (tubercidin) and 1,7-dideazaadenosine has also been reported. nih.govnih.gov The lack of the N1 nitrogen, which is crucial for the catalytic mechanism of deamination, explains why 1-deazaadenosine is an inhibitor rather than a substrate, but the structural changes in this compound render it a weak binder altogether. nih.govmdpi.com

Like many nucleoside analogues, those of this compound are designed to be activated intracellularly through phosphorylation to exert their biological effects. nih.govnih.gov This metabolic activation pathway involves sequential phosphorylation by cellular kinases to form the corresponding monophosphate (NMP), diphosphate (B83284) (NDP), and ultimately the active triphosphate (NTP) metabolite. biorxiv.orgnih.gov

Interference with Nucleic Acid Synthesis and Processing

RNA-Dependent RNA Polymerase (RdRp) Inhibition

Analogues of this compound are recognized as inhibitors of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. nih.gov The mechanism of inhibition often involves the analogue being converted into its active triphosphate form within the cell. This active form then competes with natural nucleoside triphosphates (NTPs) for incorporation into the nascent viral RNA strand by the RdRp. esmed.org

A prominent example of a nucleoside analogue that functions in this manner is remdesivir (B604916), a 1'-cyano-substituted adenosine analogue. mdpi.com Its active triphosphate form is incorporated into the growing RNA chain. d-nb.info This incorporation does not immediately halt synthesis; instead, it allows for the addition of a few more nucleotides before causing a delayed chain termination. d-nb.infobiorxiv.org This delayed termination is a key feature of its mechanism against some viral RdRps, such as that of coronaviruses. nih.govd-nb.info The presence of the modified nucleoside in the RNA strand can create a steric hindrance that eventually stalls the polymerase. d-nb.info For instance, in the case of remdesivir and coronaviruses, a steric clash between the 1'-cyano group and a conserved serine residue in the RdRp is thought to be responsible for inhibiting primer extension. biorxiv.org

The efficiency of incorporation and the subsequent inhibition can vary between different viral RdRps. For example, the RdRp of Ebola virus also incorporates remdesivir's active form, but chain termination is predominantly observed at a different position compared to coronaviruses. mdpi.com The development of such nucleoside analogues, including those related to this compound, is a significant strategy in the search for broad-spectrum antiviral agents. uochb.cz

Table 1: Comparison of RdRp Inhibition Mechanisms by Nucleoside Analogues

| Analogue/Drug | Mechanism of Action | Viral Target Example | Citation |

|---|---|---|---|

| Remdesivir (GS-5734) | Acts as an adenosine analogue; incorporation leads to delayed chain termination. | Coronaviruses, Ebola virus | d-nb.info, mdpi.com |

| Favipiravir | Converted to active phosphoribosylated form and recognized as a substrate by viral RdRp. | RNA viruses | researchgate.net |

| Ribavirin | A guanosine (B1672433) analogue that, in its triphosphate form, can be incorporated opposite cytidine (B196190) or uridine, leading to lethal mutagenesis. | Broad-spectrum RNA viruses | nih.gov |

Effects on DNA Synthesis (e.g., increased DNA synthesis)

In contrast to the inhibitory effects many of its analogues have on viral RNA synthesis, this compound itself has been observed to have a stimulatory effect on DNA synthesis in mammalian cells. A study investigating the effects of various deaza-analogues of adenosine on macromolecule synthesis in Vero (monkey kidney) cells found that this compound produced a dramatic increase in DNA synthesis. nih.gov This mitogenic property was observed in several mammalian cell lines, including Vero, HeLa, CHO, and SV40 3T3 cells, indicating a broad effect on cell proliferation. nih.gov The action of this compound was found to be prompt and dependent on cell density. nih.gov

Table 2: Effect of Adenosine Analogues on Macromolecule Synthesis in Vero Cells

| Compound (at 10 µM) | Effect on DNA Synthesis | Effect on RNA Synthesis | Effect on Protein Synthesis | Citation |

|---|---|---|---|---|

| This compound | Dramatic increase | No significant effect | No significant effect | nih.gov |

| 1-Deazaadenosine | No or very little change | Slight increase | No or very little change | nih.gov |

| 3-Deazaadenosine | Weak inhibitor | No or very little change | No or very little change | nih.gov |

| 7-Deazaadenosine (Tubercidin) | Potent inhibitor (40-50% inhibition) | Potent inhibitor (40-50% inhibition) | Potent inhibitor (40-50% inhibition) | nih.gov |

Impact on RNA and Protein Metabolism

Studies on the metabolic effects of this compound have shown that it has a differential impact on nucleic acid synthesis versus RNA and protein metabolism. In the same study that reported increased DNA synthesis, it was found that this compound did not significantly affect RNA or protein metabolism in Vero cells at the concentrations tested. nih.gov This specificity suggests that its cellular activities are not due to general cytotoxicity but rather a more targeted interaction with pathways regulating DNA replication.

Preclinical Biological Efficacy Studies in Model Systems for 1,3 Dideazaadenosine Derivatives

Antiviral Efficacy in In Vitro Cellular Models

Derivatives of 1,3-dideazaadenosine have demonstrated considerable broad-spectrum antiviral activity against a range of RNA viruses in preclinical evaluations. Notably, a class of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides, which includes the parent nucleoside of Remdesivir (B604916) (GS-441524), has shown significant inhibitory effects against Hepatitis C virus (HCV). researchgate.net This class of compounds has also been found to be active against other RNA viruses, such as Respiratory Syncytial Virus (RSV) and coronaviruses. researchgate.netasm.org

Specifically, the 1'-cyano substituted analog, GS-441524, was identified as a potent inhibitor of RSV in in vitro screens. researchgate.net This compound and its prodrug, Remdesivir (GS-5734), have shown a broad spectrum of activity that includes not only RSV and HCV but also other significant pathogens like Ebola virus, Marburg virus, and several paramyxoviruses. asm.org Their efficacy extends to coronaviruses such as Middle East Respiratory Syndrome coronavirus (MERS-CoV), Severe Acute Respiratory Syndrome coronavirus (SARS-CoV), and SARS-CoV-2. asm.orgnih.gov The antiviral activity of these derivatives is attributed to their ability to act as nucleoside analogs, which can be incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication. researchgate.net

Further modifications to the core structure have been explored to enhance antiviral potency. For instance, esterification of the 5'-hydroxyl group of GS-441524 led to prodrugs with markedly improved antiviral activity against SARS-CoV-2 and its variants of concern. nih.gov Phospholipid prodrugs of the remdesivir nucleoside have also been synthesized and shown to have enhanced in vitro broad-spectrum antiviral activity against multiple RNA viruses. asm.org These findings underscore the potential of this compound derivatives as a versatile platform for the development of broad-spectrum antiviral agents.

The antiviral potency of this compound derivatives has been quantitatively assessed using the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half-maximal response.

For instance, the C-nucleoside analog, a precursor to Remdesivir, showed an EC₅₀ value of 530 nM against RSV A2 strain. nih.gov The prodrug Remdesivir itself was found to be more than 30-fold more potent than its parent compound against RSV in both HEp-2 and normal human bronchial epithelial (NHBE) cells. nih.gov

In studies against SARS-CoV-2, the parent nucleoside GS-441524 exhibited EC₅₀ values of 0.3 µM in Calu-3 cells, 0.08 µM in Caco-2 cells, and 0.8 µM in Vero CCL-81 cells. researchgate.net A 5'-hydroxyl-isobutyryl prodrug of GS-441524, known as ATV006, demonstrated potent antiviral efficacy against various SARS-CoV-2 variants. nih.gov Another study on phospholipid prodrugs of the remdesivir nucleoside reported their significant in vitro activity against SARS-CoV-2. asm.org

The antiviral activity of these compounds is often evaluated in different cell lines, and the potency can vary. For example, in human type II pneumocytes (Calu-3) infected with SARS-CoV-2, certain 5'-arylchalcogeno-3-aminothymidine derivatives inhibited coronavirus replication by over 95% at a concentration of 10 µM, with EC₅₀ values of ≤ 2 µM after 24 hours of treatment. mdpi.com

| Compound/Derivative | Virus | Cell Line | EC₅₀ Value |

| C-nucleoside 4 | RSV A2 | - | 530 nM nih.gov |

| Remdesivir (GS-5734) | RSV | HEp-2, NHBE | >30-fold more potent than parent compound nih.gov |

| GS-441524 | SARS-CoV-2 | Calu-3 | 0.3 µM researchgate.net |

| GS-441524 | SARS-CoV-2 | Caco-2 | 0.08 µM researchgate.net |

| GS-441524 | SARS-CoV-2 | Vero CCL-81 | 0.8 µM researchgate.net |

| 5'-arylchalcogeno-3-aminothymidine derivatives | SARS-CoV-2 | Calu-3 | ≤ 2 µM mdpi.com |

The antiviral efficacy of this compound derivatives can exhibit cell line specificity, which is often linked to the metabolic activation of these compounds. For example, the difference in antiviral potency between the parent nucleoside GS-441524 and its prodrug Remdesivir in EpiAlveolar and NHBE cells is attributed to the decreased metabolic efficiency of converting GS-441524 to its active triphosphate form in these primary lung cell cultures. researchgate.net

Studies have been conducted in various cell lines to understand the activity of these compounds. For SARS-CoV-2 research, commonly used cell lines include Vero E6 (monkey kidney cells), Calu-3 (human type II pneumocytes), and Caco-2 (human epithelial colorectal adenocarcinoma cells). researchgate.netmdpi.comscienceopen.com The cytotoxic effects of these derivatives are also assessed in normal cell lines, such as the human liver cell line LO2, to determine their selectivity index. brieflands.com

Mechanistically, these nucleoside analogs function by targeting the viral RNA-dependent RNA polymerase (RdRp). researchgate.netresearchgate.net Following uptake into the cell, the prodrugs are metabolized into their active triphosphate form. This active metabolite then competes with natural nucleotides for incorporation into the growing viral RNA chain by the RdRp. Once incorporated, it leads to delayed chain termination, thereby inhibiting viral replication. researchgate.net The presence of a 1'-cyano group in compounds like Remdesivir was initially considered crucial for this antiviral activity. researchgate.net

Genome-wide CRISPR screens have also been employed to identify host factors required for the activity of certain antiviral compounds, providing deeper mechanistic insights into their mode of action. nih.gov

Antimicrobial Efficacy in In Vitro Models

Several novel nucleoside analogues of adenosine (B11128) and this compound have been synthesized and evaluated for their antibacterial properties. In one study, a number of these analogues were tested against various pathogenic bacteria, including Staphylococcus aureus, Group D Streptococcus, Pseudomonas aeruginosa, Proteus spp., and Salmonella spp. nih.gov

The results of this research indicated that some of these compounds were potent antibacterial agents. nih.gov Specifically, compounds designated as 1, 4, and 6 in the study demonstrated significant activity against Group D Streptococcus, with Minimum Inhibitory Concentration (MIC) values of 0.75, 0.38, and 0.19 µM, respectively. nih.gov The MIC value represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. These findings suggest that derivatives of this compound hold potential for development as antibacterial drugs.

| Compound | Bacterial Strain | MIC (µM) |

| Compound 1 | Group D Streptococcus | 0.75 nih.gov |

| Compound 4 | Group D Streptococcus | 0.38 nih.gov |

| Compound 6 | Group D Streptococcus | 0.19 nih.gov |

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their efficacy against pathogenic fungi. A study that synthesized and evaluated a series of novel nucleoside analogues of adenosine and this compound also tested their activity against a panel of pathogenic fungi. nih.gov This panel included Aspergillus fumigatus, Penicillium marneffei, Candida albicans, Cryptococcus neoformans, and Mucor spp. nih.gov

The research identified several compounds with potent antifungal activity. Specifically, molecules designated as 4, 6, and 7 in the study demonstrated a substantial degree of inhibition against the growth of these pathogenic fungi. nih.gov The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as 0.75 µM for compound 4, and 0.38 µM for both compounds 6 and 7. nih.gov These results highlight the potential of this compound derivatives as a basis for the development of new antifungal agents.

| Compound | Fungal Pathogens | MIC (µM) |

| Compound 4 | Aspergillus fumigatus, Penicillium marneffei, Candida albicans, Cryptococcus neoformans, Mucor spp. | 0.75 nih.gov |

| Compound 6 | Aspergillus fumigatus, Penicillium marneffei, Candida albicans, Cryptococcus neoformans, Mucor spp. | 0.38 nih.gov |

| Compound 7 | Aspergillus fumigatus, Penicillium marneffei, Candida albicans, Cryptococcus neoformans, Mucor spp. | 0.38 nih.gov |

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology and virology, representing the lowest concentration of an antimicrobial or antiviral agent that prevents the visible growth of a microorganism or the replication of a virus after a specific incubation period. ijrpc.comidexx.nl It is a critical laboratory metric for assessing the potency of a new agent against a pathogen and for confirming resistance. ijrpc.com MIC values are typically determined through standardized laboratory procedures, such as broth dilution assays in 96-well microtiter plates, where various concentrations of the compound are tested against the pathogen. ijrpc.comresearchgate.net A lower MIC value indicates greater potency, as a smaller amount of the compound is required to inhibit the target. idexx.nl

In the context of antiviral drug discovery, the concept is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. For viruses, this refers to the concentration required to inhibit 50% of viral replication. Another related metric is the half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function, such as the activity of a viral enzyme. mdpi.com

For derivatives of this compound, in vitro studies have established their antiviral potency against various viruses. GS-441524, the parent nucleoside of remdesivir, has demonstrated broad-spectrum activity against several coronaviruses. nih.gov A discovery program targeting respiratory syncytial virus (RSV) identified a C-nucleoside, a type of this compound analogue, as a lead compound. nih.govacs.org The antiviral activities of these compounds are often evaluated in different cell lines, as metabolic efficiency can vary between cell types, influencing the observed potency. biorxiv.orgresearchgate.net

Table 1: In Vitro Antiviral Activity of this compound Derivatives

| Compound | Virus | Cell Line | Activity Metric | Value (µM) | Citation |

|---|---|---|---|---|---|

| GS-441524 | SARS-CoV-2 | Calu-3 | EC50 | 0.3 | researchgate.net |

| GS-441524 | SARS-CoV-2 | Caco-2 | EC50 | 0.08 | researchgate.net |

| GS-441524 | SARS-CoV-2 | Vero CCL-81 | EC50 | 0.8 | researchgate.net |

| GS-441524 | SARS-CoV-2 | Vero E6 | EC50 | 0.47 - 1.09 | biorxiv.org |

| GS-441524 | SARS-CoV | - | EC50 | 0.18 | nih.gov |

| GS-441524 | MERS-CoV | - | EC50 | 0.86 | nih.gov |

| Remdesivir | RSV | HEp-2 | EC50 | 0.015 | nih.gov |

| C-nucleoside 4 | RSV (A2 strain) | HEp-2 | EC50 | 0.53 | nih.govacs.org |

| ATV014 | SARS-CoV-2 (Beta, Delta, Omicron) | Vero E6 | EC50 | More potent than Remdesivir or GS-441524 | researchgate.net |

| VV116 | RSV | A549 | EC50 | 1.20 | nih.gov |

In Vivo Preclinical Efficacy Assessment in Animal Models

The in vivo efficacy of this compound derivatives has been evaluated in various animal models, which are crucial for understanding disease pathogenesis and assessing the potential of therapeutic candidates. wjgnet.comnih.gov

African Green Monkey (AGM) RSV Model The African green monkey is a well-established non-human primate model for RSV research. researchgate.netmdpi.com These animals are semi-permissive to RSV replication, and infection typically involves intranasal and intratracheal inoculation to produce detectable viral shedding and clinical signs. mdpi.com A key this compound derivative, the prodrug remdesivir (GS-5734), was assessed in this model. nih.govacs.org The study demonstrated the potent in vivo activity of the compound against RSV, supporting its potential as a treatment for this significant respiratory pathogen. researchgate.netresearchgate.net Another derivative, GS-7682, also showed significant efficacy in the AGM model, with administration via nebulized aerosol leading to substantial reductions in viral loads in the lower respiratory tract. researchgate.net

Mouse SARS-CoV-2 Models Various mouse models have been developed to study SARS-CoV-2 infection and evaluate antiviral therapies. wjgnet.com Standard laboratory mice like BALB/c and C57BL/6 are not naturally susceptible to SARS-CoV-2 due to differences in the ACE2 receptor. wjgnet.com Therefore, models using transgenic mice expressing human ACE2 (hACE2), such as the K18-hACE2 model, or mice in which hACE2 is delivered via an adenovirus vector (Ad5-hACE2), are commonly used. biorxiv.org

Several orally bioavailable prodrugs of the this compound derivative GS-441524 have shown significant efficacy in these models. nih.gov ATV014, a cyclohexanecarboxylate (B1212342) prodrug of GS-441524, demonstrated potent anti-SARS-CoV-2 efficacy when administered orally in a K18-hACE2 mouse model infected with the Delta variant. researchgate.net Similarly, ATV006, a 5'-hydroxyl-isobutyryl prodrug, was effective in both Ad5-hACE2 and K18-hACE2 transgenic mice. biorxiv.orgnih.gov More recently, orally administered phospholipid prodrugs of GS-441524, including V2043 and V2067, were shown to be significantly active in BALB/c mice infected with the SARS-CoV-2 B.1.351 (Beta) variant. asm.org In a mouse model using a chimeric SARS-CoV expressing the SARS-CoV-2 RNA-dependent RNA polymerase, therapeutic administration of remdesivir also proved effective. researchgate.net

A primary goal of antiviral therapy is to reduce the amount of virus in the body (viral load) and lessen the severity of the disease (pathogenesis).

In the African Green Monkey model of RSV infection, intravenous administration of remdesivir resulted in a greater than 2-log10 reduction in the peak lung viral load, a substantial decrease indicating significant antiviral efficacy. nih.govacs.orgnih.gov Similarly, the derivative GS-7682, delivered via aerosol, also caused significant reductions of viral loads in the lower respiratory tract of infected monkeys. researchgate.net

In SARS-CoV-2 mouse models, treatment with this compound derivatives has led to marked reductions in viral replication and lung injury. In K18-hACE2 mice infected with the SARS-CoV-2 Delta variant, oral treatment with ATV014 significantly reduced the abundance of SARS-CoV-2 N gene copies in the lungs as measured by qRT-PCR and decreased virus viability as measured by focus forming assay (FFA) at 3 days post-infection. researchgate.net Histopathological analysis of lung sections from ATV014-treated mice showed a considerable decrease in lung damage compared to vehicle-treated controls. researchgate.net

Prophylactic and therapeutic oral administration of another derivative, ATV006, also reduced viral loads and alleviated lung damage in K18-hACE2 mice challenged with the Delta variant. nih.gov Furthermore, phospholipid prodrugs V2043 and V2067 significantly reduced SARS-CoV-2 lung titers in both prophylaxis and treatment scenarios in BALB/c mice. asm.org On a molar basis, these compounds were found to be substantially more active than other oral antivirals like obeldesivir (B15141764) and molnupiravir (B613847) in vivo. asm.org

Table 2: In Vivo Efficacy of this compound Derivatives in Animal Models

| Compound/Derivative | Animal Model | Virus | Key Efficacy Outcome | Citation |

|---|---|---|---|---|

| Remdesivir (GS-5734) | African Green Monkey | RSV | >2-log10 reduction in peak lung viral load | nih.govacs.orgnih.gov |

| Remdesivir (GS-5734) | Chimeric SARS-CoV Mouse Model | SARS-CoV-2 | Diminished lung viral load and improved pulmonary function | researchgate.net |

| GS-7682 | African Green Monkey | RSV | Significant reduction of viral loads in lower respiratory tract | researchgate.net |

| ATV014 | K18-hACE2 Mouse | SARS-CoV-2 (Delta) | Significant reduction in lung viral RNA and viable virus; alleviated lung pathology | researchgate.net |

| ATV006 | Ad5-hACE2 & K18-hACE2 Mouse | SARS-CoV-2 (B.1 & Delta) | Reduced viral load and pathological damage of the lung | biorxiv.orgnih.gov |

| V2043, V2067 | BALB/c Mouse | SARS-CoV-2 (Beta) | Significant reduction in lung viral titers (prophylaxis and treatment) | asm.org |

Advanced Research Directions and Future Perspectives for 1,3 Dideazaadenosine Chemical Research

Design and Synthesis of Next-Generation 1,3-Dideazaadenosine Analogues

The development of next-generation analogues of this compound is a key focus of ongoing research, aiming to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com A significant area of exploration involves modifications to the ribose sugar moiety and the heterocyclic base.

One promising strategy is the introduction of substituents at various positions of the purine-like ring system. For instance, the synthesis of 1,3-dideaza-2-hydroxymethyl-adenosine (HMDDA) has been investigated as a scaffold for creating non-hydrolysable mimics of aminoacyl-adenylate (aa-AMP). mdpi.com These analogues are designed to inhibit aminoacyl-tRNA synthetases (aaRSs), enzymes crucial for protein translation. mdpi.com Despite challenges in controlling the glycosylation position, which can lead to "base-flipped" derivatives, these efforts have yielded compounds with nanomolar inhibitory activities against certain class I aaRS enzymes. mdpi.com

Another avenue of research is the synthesis of C-nucleoside analogues, where the nitrogen of the glycosidic bond is replaced by a carbon atom. This modification can improve the stability of the nucleoside against enzymatic cleavage. nih.gov For example, 4'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides have shown broad-spectrum antiviral activity. nih.govbiorxiv.org Prodrug strategies are also being employed to enhance the cellular uptake and activation of these analogues. mdpi.combiorxiv.orgbiorxiv.org A notable example is GS-7682, a phosphoramidate (B1195095) prodrug of a 4′-CN-4-aza-7,9-dideazaadenosine C-nucleoside, which has demonstrated potent activity against a range of respiratory viruses. biorxiv.orgbiorxiv.org

The following table summarizes some of the key next-generation this compound analogues and their synthetic strategies:

| Analogue Type | Synthetic Strategy | Key Features & Rationale |

| Aminoacyl-tRNA Synthetase Inhibitors | Coupling of amino acids to a 7-amino-5-hydroxymethylbenzimidazole nucleoside analogue. mdpi.com | Designed as non-hydrolysable mimics of aa-AMP to inhibit protein synthesis. mdpi.com |

| 4'-Substituted C-Nucleosides | Oxidation/aldol sequence to introduce modifications at the 4'-position of the ribose ring. biorxiv.org | Enhanced stability and broad-spectrum antiviral activity. nih.govbiorxiv.org |

| Phosphoramidate Prodrugs (ProTides) | Coupling of a phosphoramidate moiety to the 5'-hydroxyl group of the nucleoside. biorxiv.orgbiorxiv.orgacs.org | Improved cellular uptake and conversion to the active triphosphate form. acs.org |

| Carbocyclic Analogues | Replacement of the furanose oxygen with a carbon atom, often using a bicyclo[2.2.1]heptane fragment. mdpi.com | Increased metabolic stability. mdpi.com |

| Azanucleosides | Replacement of the furanose oxygen with a nitrogen atom. mdpi.com | Proven success in cancer treatment and also exhibit antiviral and antibacterial properties. mdpi.com |

Application of Chemical Biology Tools for Target Deconvolution and Pathway Elucidation

Identifying the molecular targets and understanding the mechanism of action of this compound and its analogues are critical for their development as therapeutic agents. mdpi.com Chemical biology offers a powerful toolkit for this purpose, enabling the direct identification of protein-ligand interactions within complex biological systems. mdpi.comresearchgate.net

Chemical Proteomics Approaches:

Affinity-Based Chemoproteomics: This method involves immobilizing the this compound analogue on a solid support to "pull down" its interacting proteins from a cell lysate. researchgate.netdrughunter.com To improve efficiency and reduce false positives, modified versions utilize photoaffinity tags and clickable handles for covalent crosslinking and subsequent ligation to an affinity matrix. researchgate.net

Photoaffinity Labeling (PAL): PAL involves incorporating a photoactivatable group into the structure of the this compound analogue. mdpi.comresearchgate.net Upon UV irradiation, the probe covalently crosslinks to its binding partners, allowing for their identification through mass spectrometry. researchgate.net

Activity-Based Protein Profiling (ABPP): ABPP is particularly useful for identifying enzyme targets. It employs probes that react in an activity-dependent manner with the active site of specific enzymes, providing a direct measure of their functional state. mdpi.comdrughunter.com

Label-Free Methods:

Cellular Thermal Shift Assay (CETSA®): This technique measures the change in the thermal stability of proteins upon ligand binding. drughunter.com It is a powerful tool for confirming target engagement in living cells without the need for chemical modification of the compound. drughunter.com

Indirect Methods:

Genomic and Chemogenomic Approaches: These methods, such as resistance screening and haploinsufficiency profiling, identify targets by observing how genetic modifications affect a cell's sensitivity to the compound. drughunter.com While high-throughput, they often require further experiments to pinpoint the direct target. drughunter.com

The following table outlines various chemical biology tools and their applications in the study of this compound:

| Tool | Principle | Application for this compound |

| Affinity Chromatography | Immobilized ligand captures binding proteins from a lysate. researchgate.netdrughunter.com | Identification of direct binding partners. drughunter.com |

| Photoaffinity Labeling (PAL) | Photoactivatable probe covalently links to targets upon UV exposure. mdpi.comresearchgate.net | Covalent capture of interacting proteins in a cellular context. researchgate.net |

| Activity-Based Protein Profiling (ABPP) | Probes react with the active site of enzymes in an activity-dependent manner. mdpi.comdrughunter.com | Identification of enzyme targets and assessment of their functional state. mdpi.com |

| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. drughunter.com | Confirmation of target engagement in living cells without modifying the compound. drughunter.com |

| Resistance Screening | Mutations conferring resistance to the compound point to the target. drughunter.com | Identification of targets in oncology and infectious diseases. drughunter.com |

Integration of High-Throughput Screening (HTS) and Computational Chemistry in Discovery

The discovery of novel this compound analogues with desired biological activities is greatly accelerated by the integration of high-throughput screening (HTS) and computational chemistry. frontiersin.orgnih.gov

High-Throughput Screening (HTS):

HTS allows for the rapid screening of large compound libraries against a specific biological target or a cellular phenotype. frontiersin.orgbenthamscience.com Phenotypic screening, in particular, is a powerful approach for identifying compounds that modulate a disease-relevant phenotype without prior knowledge of the molecular target. researchgate.net Once a "hit" is identified, target deconvolution strategies, as described in the previous section, are employed to determine its mechanism of action. researchgate.net

Computational Chemistry and Computer-Aided Drug Design (CADD):

Computational methods play a crucial role in modern drug discovery by reducing costs and providing detailed insights into drug-receptor interactions. frontiersin.org

In Silico Target Prediction: Computational tools can predict the potential molecular targets of a compound based on its chemical structure. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode and rationalize structure-activity relationships (SAR). researchgate.net Molecular docking studies have been instrumental in the rational design of nucleoside analogues targeting specific enzymes. cardiff.ac.uk

High-Throughput Virtual Screening (HTVS): HTVS involves computationally screening large virtual libraries of compounds against a protein target to identify potential binders. nih.gov This approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of protein-ligand complexes over time, complementing the static picture provided by docking. nih.gov

The integration of HTS and computational chemistry creates a powerful discovery engine. For example, HTVS can be used to pre-filter a large library, and the top-scoring compounds can then be subjected to experimental HTS. nih.gov The hits from the HTS can then be further optimized using computational modeling to guide the synthesis of more potent and selective analogues. cardiff.ac.uk

Exploration of Novel Biological Pathways and Therapeutic Applications beyond Current Scope

While research on this compound and its analogues has historically focused on areas like antiviral and anticancer therapies, there is a growing interest in exploring their potential to modulate novel biological pathways and treat a wider range of diseases. nih.govdtu.ac.in

Diversifying Biosynthetic Pathways:

Advances in synthetic biology and metabolic engineering are making it possible to create novel biosynthetic pathways in microorganisms. frontiersin.org This opens up the possibility of producing novel derivatives of this compound by feeding non-natural precursors into engineered metabolic pathways. frontiersin.org This approach could lead to the discovery of compounds with entirely new biological activities. frontiersin.org

Targeting Host Factors in Infectious Diseases:

Instead of directly targeting viral enzymes, a promising strategy is to target host proteins that are essential for viral replication. cardiff.ac.uk For example, some viruses rely on host methyltransferases for their life cycle. cardiff.ac.uk Designing this compound analogues that inhibit these host enzymes could provide a broad-spectrum antiviral approach. cardiff.ac.uk

Expanding Therapeutic Indications:

The diverse biological activities observed for nucleoside analogues suggest that this compound derivatives could have therapeutic potential beyond their current applications. mdpi.comnih.gov For example, their ability to modulate enzyme activity and protein-protein interactions could be harnessed to treat a variety of conditions, including inflammatory diseases and metabolic disorders.

The following table highlights potential new directions for this compound research:

| Research Area | Approach | Potential Outcome |

| Metabolic Engineering | Creation of novel biosynthetic pathways in microorganisms. frontiersin.org | Production of novel this compound derivatives with unique biological activities. frontiersin.org |

| Host-Targeted Antivirals | Inhibition of host proteins essential for viral replication. cardiff.ac.uk | Development of broad-spectrum antiviral agents. cardiff.ac.uk |

| New Therapeutic Areas | Screening of this compound libraries against targets involved in other diseases. | Identification of new therapeutic applications for these compounds. |

Development of this compound-Based Chemical Probes for Biological Systems

High-quality chemical probes are indispensable tools for dissecting complex biological processes and validating new drug targets. nih.govpromega.de The development of this compound-based chemical probes would provide researchers with powerful reagents to study the function of its protein targets in a cellular context. promega.de

A well-designed chemical probe typically consists of three key components:

A Ligand: In this case, a this compound derivative that provides selectivity for the target protein(s). frontiersin.org

A Reactive Group: This group, often a photoaffinity label like a diazirine or benzophenone, allows for covalent and irreversible attachment of the probe to its target upon activation (e.g., by UV light). frontiersin.orgmdpi.com

A Reporter Group: This is a tag, such as a fluorophore or a biotin (B1667282) molecule, that enables the detection and/or isolation of the probe-protein complex. frontiersin.org Bioorthogonal tags like alkynes or azides are commonly used, as they allow for "clicking" on a reporter group after the probe has bound to its target. mdpi.comnih.gov

The development of such probes would enable a wide range of experiments, including:

Target Engagement Studies: Confirming that a this compound analogue binds to its intended target in living cells. promega.de

Proteome-Wide Profiling: Identifying all the proteins that a this compound analogue interacts with in a cell. nih.gov

Imaging of Target Proteins: Visualizing the subcellular localization of the target protein(s). frontiersin.org

The modular synthesis of these probes, where the ligand, reactive group, and reporter group can be easily combined, would facilitate the rapid generation of a diverse set of tools for chemical biology research. frontiersin.org

The following table outlines the components of a this compound-based chemical probe:

| Component | Function | Examples |

| Ligand | Confers selectivity for the target protein. frontiersin.org | This compound or a derivative. |

| Reactive Group | Enables covalent attachment to the target. frontiersin.org | Diazirine, benzophenone. mdpi.com |

| Reporter Group | Allows for detection and/or isolation of the probe-protein complex. frontiersin.org | Fluorophore, biotin, alkyne, azide. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the key structural features of 1,3-Dideazaadenosine, and how do they influence its biochemical interactions?

- Methodological Answer : The structure of this compound (C₁₁H₁₄N₄O₄) features a modified adenine scaffold where nitrogen atoms at positions 1 and 3 are replaced with carbon atoms. This modification alters hydrogen-bonding capacity and steric interactions, critical for binding to enzymes like polymerases. Structural elucidation relies on techniques such as NMR spectroscopy and X-ray crystallography to analyze solution-phase conformations and tautomeric states .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective yields and limitations?

- Methodological Answer : Synthesis typically involves nucleoside base modification via Vorbrüggen glycosylation or enzymatic transglycosylation. For example, coupling imidazo[4,5-b]pyridine derivatives with activated ribofuranosyl donors under anhydrous conditions achieves moderate yields (~40–60%). Challenges include regioselectivity and protecting-group strategies to prevent side reactions .

Q. What safety considerations and handling protocols are recommended for this compound in laboratory settings?

- Methodological Answer : While specific GHS classifications are absent, general precautions include using PPE (gloves, lab coats), working in a fume hood, and avoiding inhalation/ingestion. Stability studies recommend storage at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Contingency plans for spills involve neutral pH buffers and activated charcoal absorption .

Advanced Research Questions

Q. How does the modification of the adenine scaffold in this compound affect its binding affinity to nucleic acid-processing enzymes compared to adenosine?

- Methodological Answer : The absence of N1 and N3 disrupts canonical Watson-Crick base pairing, reducing affinity for DNA/RNA polymerases. Competitive inhibition assays (e.g., fluorescence polarization or ITC) reveal 10–50-fold lower binding constants compared to adenosine. Structural studies (e.g., co-crystallization with reverse transcriptase) highlight altered minor-groove interactions due to the imidazo[4,5-b]pyridine moiety .

Q. What experimental approaches are utilized to resolve contradictory data regarding the inhibitory effects of this compound on viral polymerases?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., HIV-1 RT vs. HCV NS5B) are addressed through:

- Kinetic Analysis : Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition.

- Structural Dynamics : Molecular dynamics simulations to assess conformational flexibility of the enzyme active site.

- Mutagenesis Studies : Engineering polymerase variants to identify critical binding residues .

Q. How do solution-phase conformations of this compound, as determined by NMR and X-ray crystallography, inform its mechanism of action in enzymatic assays?

- Methodological Answer : NMR studies in D₂O/DMSO-d₆ reveal a predominant syn conformation (ribose C2'-endo pucker), which sterically hinders binding to ATP-dependent kinases. X-ray data of enzyme-cofactor complexes show that the 3-deaza modification disrupts key hydrogen bonds with catalytic aspartate residues, rationalizing reduced phosphorylation efficiency .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported antiviral activity of this compound across different viral models?

- Methodological Answer : Variability in cell permeability, metabolic stability, and enzyme isoform specificity must be controlled via:

- Metabolic Profiling : LC-MS/MS to quantify intracellular nucleoside triphosphate levels.

- Species-Specific Assays : Parallel testing in human vs. murine cell lines to exclude off-target effects.

- Structural-Activity Landscapes : QSAR models correlating substituent effects (e.g., ribose methylation) with antiviral potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.